5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide
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Overview
Description
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyridine is a simple aromatic ring with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium metabisulfite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazole: Similar in structure but with different substituents at the 2-position.
Benzoxazole: Contains an oxygen atom in place of the nitrogen in the imidazole ring.
Benzothiazole: Contains a sulfur atom in place of the nitrogen in the imidazole ring.
Uniqueness
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is unique due to its combination of benzimidazole and pyridine structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73281-13-7 |
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Molecular Formula |
C14H14IN3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
2-(1,6-dimethylpyridin-1-ium-3-yl)-1H-benzimidazole;iodide |
InChI |
InChI=1S/C14H14N3.HI/c1-10-7-8-11(9-17(10)2)14-15-12-5-3-4-6-13(12)16-14;/h3-9H,1-2H3,(H,15,16);1H/q+1;/p-1 |
InChI Key |
DPVCNZXLMCZFCI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C2=NC3=CC=CC=C3N2)C.[I-] |
Origin of Product |
United States |
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